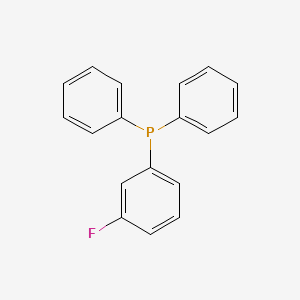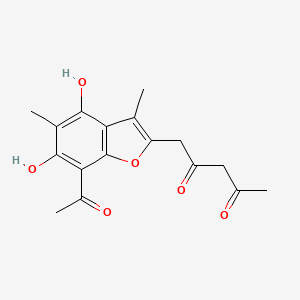
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is an organic compound with the molecular formula C14H24O5. It is a diester derivative of propanedioic acid, featuring both diethyl and 3-oxobutyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid derivatives. One common method involves the reaction of diethyl propanedioate with 3-oxobutyl bromide under basic conditions, typically using sodium ethoxide as a base. The reaction is carried out in an anhydrous ethanol solvent at reflux temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Industry: It serves as a precursor in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (3-oxobutyl)(propan-2-yl)propanedioate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler diester of propanedioic acid, lacking the 3-oxobutyl group.
Diethyl (2-oxobutyl)phosphonate: Contains a phosphonate group instead of the propanedioate moiety.
Diethyl (2-oxopropyl)phosphonate: Similar structure but with a different alkyl chain length.
Uniqueness
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is unique due to its combination of diethyl ester and 3-oxobutyl groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
13387-67-2 |
|---|---|
Fórmula molecular |
C14H24O5 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
diethyl 2-(3-oxobutyl)-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O5/c1-6-18-12(16)14(10(3)4,9-8-11(5)15)13(17)19-7-2/h10H,6-9H2,1-5H3 |
Clave InChI |
LXHZJZHFPZGDHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=O)C)(C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)



![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

